
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol
説明
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol, otherwise known as MTBE, is an organic compound with a variety of uses in the chemical and pharmaceutical industries. It is a colorless, volatile liquid with a strong, sweet odor and a boiling point of 56°C. MTBE has a wide range of applications, including use as a fuel additive, a solvent, and a reagent for the synthesis of other compounds. In addition, MTBE has been studied for its potential applications in the medical field, such as a treatment for cancer and other diseases.
科学的研究の応用
Fluorescent Nanomaterials Development
2-Phenyl-benzoxazole derivatives, including those with methoxy substituents similar to 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol, have been explored for their potential in creating highly fluorescent nanofibers and microcrystals. These derivatives have shown promising applications in aqueous and biological media due to their strong blue light emission in the solid state, making them suitable for use as fluorescent nanomaterials (Ghodbane et al., 2012).
Nonlinear Optical Material
The compound 2-methoxy-4(phenyliminomethyl)phenol, which is structurally related to the subject compound, has been synthesized and characterized for its nonlinear optical properties. It exhibits a smaller HOMO-LUMO band gap which favors nonlinear optical activity, demonstrating potential applications in optical technologies (Hijas et al., 2018).
Biocatalytic Production
The enantiopure form of a compound structurally similar to this compound, (S)-1-(4-Methoxyphenyl) ethanol, has been synthesized using Lactobacillus senmaizuke as a biocatalyst. This method offers a green, efficient route for producing drug intermediates, demonstrating the potential of microbial biocatalysis in synthesizing complex organic compounds (Kavi et al., 2021).
Catalyst Development
Research into the development of catalysts for organic synthesis reactions has involved compounds with similar functional groups to this compound. These studies have focused on creating recyclable catalysts for processes like methoxycarbonylation of olefins, indicating the versatility of such compounds in enhancing the efficiency and sustainability of chemical manufacturing processes (Akiri & Ojwach, 2019).
Photophysical Properties Study
The photophysical properties of 4-methoxy-N-methyl-1,8-naphthalimide, a compound with a functional group arrangement similar to the target molecule, have been thoroughly investigated. This research highlights the significant impact of solvent polarity and hydrogen-bond donor capability on the photophysical behaviors of such compounds, suggesting their potential applications in analytical chemistry and sensor technology (Demets et al., 2006).
作用機序
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
生化学分析
Biochemical Properties
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxides to diols. The interaction between this compound and sEH is characterized by the formation of hydrogen bonds within the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving epoxide hydrolase activity. By inhibiting sEH, this compound can modulate the levels of signaling molecules such as epoxyeicosatrienoic acids (EETs), which play a role in anti-inflammatory and vasodilatory responses . Furthermore, this compound may affect gene expression and cellular metabolism by altering the activity of key enzymes and regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The inhibition of soluble epoxide hydrolase by this compound involves the formation of hydrogen bonds and other non-covalent interactions within the enzyme’s active site . This binding prevents the enzyme from catalyzing the hydrolysis of epoxides, leading to an accumulation of epoxyeicosatrienoic acids and subsequent modulation of cellular signaling pathways. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the inhibitory effects on soluble epoxide hydrolase and the resulting changes in cellular function can persist for extended periods, indicating the potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to effectively inhibit soluble epoxide hydrolase without causing significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or other adverse outcomes. It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of epoxides. The primary enzyme interacting with this compound is soluble epoxide hydrolase, which catalyzes the conversion of epoxides to diols . By inhibiting this enzyme, this compound can alter the metabolic flux and levels of metabolites such as epoxyeicosatrienoic acids, thereby influencing various physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biological effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding sites.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize within the cytoplasm and nucleus, where it can interact with enzymes, transcription factors, and other regulatory proteins . The localization of this compound within these subcellular compartments is crucial for its activity and function.
特性
IUPAC Name |
2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c1-15-6-9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWPCASUEHITRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214798 | |
| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1476729-68-6 | |
| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476729-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



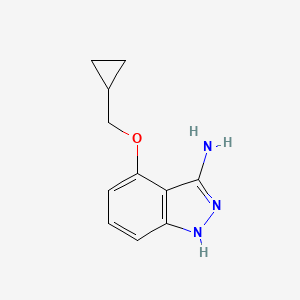
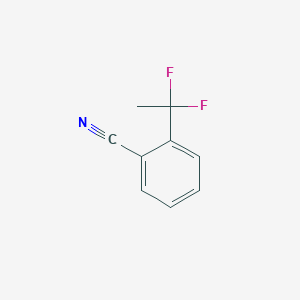
![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)

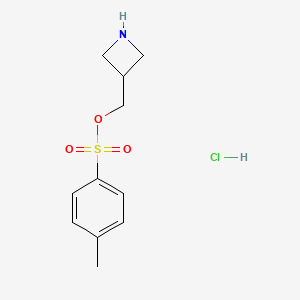
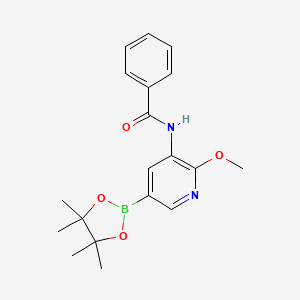

![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)
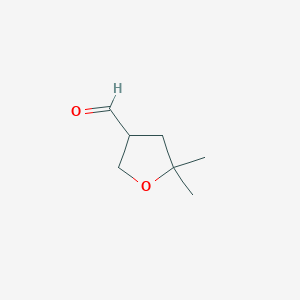
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
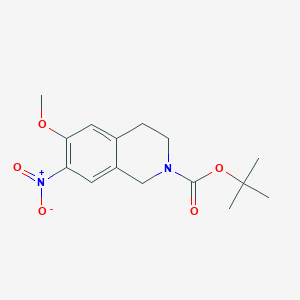
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)